molecular formula C15H13FN4S B12131971 5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12131971
M. Wt: 300.4 g/mol
InChI Key: HDXDGLKKJBXVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenylmethylthio group attached to the triazole ring

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

    Attachment of the phenylmethylthio group: This can be done through nucleophilic substitution reactions using thiol reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound, which lacks the fluorophenyl and phenylmethylthio groups.

    Fluconazole: A well-known antifungal agent that contains a triazole ring and a fluorinated aromatic group.

    Voriconazole: Another antifungal agent with a triazole ring and fluorinated substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13FN4S/c16-13-8-6-12(7-9-13)14-18-19-15(20(14)17)21-10-11-4-2-1-3-5-11/h1-9H,10,17H2

InChI Key

HDXDGLKKJBXVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

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